6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol
Overview
Description
6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction using appropriate aryl halides and methoxyphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring or the methoxy groups, potentially leading to the formation of hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene: This compound shares a similar methoxyphenyl group but has a different heterocyclic core.
6-Methoxy-2-(4-methoxyphenyl)benzothiophene: Another similar compound with a benzothiophene core instead of an isoxazole ring.
Uniqueness
6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol is unique due to its specific combination of the isoxazole ring and the methoxyphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-methoxy-2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-6-methylheptan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-18(2,23-5)11-6-12-19(3,21)17-13-16(20-24-17)14-7-9-15(22-4)10-8-14/h7-10,13,21H,6,11-12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXHWNVRVJRDKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(C)(C1=CC(=NO1)C2=CC=C(C=C2)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140333 | |
Record name | α-(4-Methoxy-4-methylpentyl)-3-(4-methoxyphenyl)-α-methyl-5-isoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890093-08-0 | |
Record name | α-(4-Methoxy-4-methylpentyl)-3-(4-methoxyphenyl)-α-methyl-5-isoxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890093-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(4-Methoxy-4-methylpentyl)-3-(4-methoxyphenyl)-α-methyl-5-isoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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